![molecular formula C21H24FN5O2S B14053564 6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B14053564.png)
6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-978299 is a small molecule drug developed by Bristol Myers Squibb. It is an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in the immune system. The compound is currently in Phase 1 of clinical trials and is being investigated for its potential to treat immune system diseases .
Chemical Reactions Analysis
BMS-978299, like many small molecule drugs, can undergo various chemical reactions. These include:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BMS-978299 is primarily being researched for its potential applications in treating immune system diseases. Its role as an IRAK4 inhibitor makes it a promising candidate for modulating immune responses. This compound could be used in various fields, including:
Chemistry: As a tool for studying IRAK4-related pathways.
Biology: For investigating the role of IRAK4 in immune system regulation.
Medicine: As a potential therapeutic agent for immune-related diseases.
Industry: In the development of new drugs targeting immune system pathways
Mechanism of Action
BMS-978299 exerts its effects by inhibiting IRAK4, a kinase involved in the signaling pathways of the immune system. By blocking IRAK4, BMS-978299 can modulate the immune response, potentially reducing inflammation and other immune-related symptoms. The molecular targets and pathways involved include the interleukin-1 receptor and associated downstream signaling molecules .
Comparison with Similar Compounds
BMS-978299 can be compared with other IRAK4 inhibitors and similar compounds, such as:
BMS-986012: Another compound developed by Bristol Myers Squibb, which is an anti-Fuc-GM1 monoclonal antibody.
BMS-986122: A selective positive allosteric modulator of the μ-opioid receptor.
BMS-986229: A compound used in radiation dosimetry studies. The uniqueness of BMS-978299 lies in its specific inhibition of IRAK4, making it a valuable tool for studying and potentially treating immune system diseases.
Biological Activity
The compound 6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of inhibiting specific protein interactions and pathways involved in various diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is primarily recognized for its role as a BET (Bromodomain and Extra-Terminal domain) protein inhibitor , particularly targeting BRD4. BET proteins are crucial in regulating gene expression related to inflammation, cancer, and other diseases. By inhibiting these proteins, the compound can modulate pathways involved in cell proliferation and survival.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Inhibition of Tumor Growth : Preclinical studies have demonstrated that compounds targeting BET proteins can significantly reduce tumor growth in various cancer models.
- Anti-inflammatory Effects : Inhibition of BET proteins leads to decreased expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Potential Neuroprotective Effects : Emerging research suggests that BET inhibitors may have neuroprotective properties, potentially applicable in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Tumor Inhibition
A study investigated the effects of the compound on human cancer cell lines. The results showed an IC50 value indicating potent inhibition of cell proliferation at low concentrations (e.g., 50 nM). The mechanism was linked to the suppression of MYC oncogene expression through BET inhibition.
Case Study 2: Inflammation Modulation
In a model of acute inflammation, administration of the compound resulted in a 70% reduction in inflammatory markers after 24 hours. This was attributed to the downregulation of NF-kB signaling pathways.
Properties
Molecular Formula |
C21H24FN5O2S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-6-ylamino)-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H24FN5O2S/c1-21(2,29)18(22)10-24-20(28)14-9-23-19(8-16(14)26-12-3-4-12)27-13-5-6-15-17(7-13)30-11-25-15/h5-9,11-12,18,29H,3-4,10H2,1-2H3,(H,24,28)(H2,23,26,27)/t18-/m1/s1 |
InChI Key |
SHENXRCDBJGWNU-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)([C@@H](CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=CC4=C(C=C3)N=CS4)F)O |
Canonical SMILES |
CC(C)(C(CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=CC4=C(C=C3)N=CS4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.